molecular formula C7H10BrN3 B2358323 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1695951-07-5

3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No. B2358323
CAS RN: 1695951-07-5
M. Wt: 216.082
InChI Key: QDSIAZKQKXQTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 216.08 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen ring junction heterocyclic compound .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrazolo[1,5-a]pyrimidine derivatives are known to be versatile and can undergo various chemical reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . Its molecular weight is 216.08 .

Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-6-Methyl-4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine and its derivatives have been extensively studied for their synthesis and biological activities. For instance, Petrie et al. (1985) synthesized several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, demonstrating significant in vitro activity against measles and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985). Similarly, Cottam et al. (1984) synthesized 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, showing notable activity against viruses, tumor cells, and Leishmania tropica (Cottam et al., 1984).

Chemical Synthesis Improvements

Catalano et al. (2015) explored an intermediate 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improved method over previous techniques, especially for incorporating multiple unique aryl substituents (Catalano et al., 2015).

Anticancer and Anti-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities. This study indicated potential in anticancer applications (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

Ugarkar et al. (1984) prepared pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents, with various compounds showing significant activity against viruses and tumor cells in vitro (Ugarkar et al., 1984).

Regioselective Synthesis

Safaei et al. (2012) developed a novel and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives, demonstrating the utility of regioselective multi-component synthesis in this context (Safaei et al., 2012).

Future Directions

The future directions for research on “3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their synthetic strategies and potential applications in medicinal chemistry .

properties

IUPAC Name

3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIAZKQKXQTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.